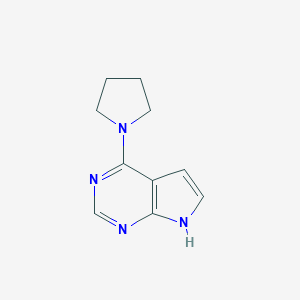

6-Pyrrolidino-7-deazapurine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines like 6-Pyrrolidino-7-deazapurine involves reactions such as the ultrasonic-assisted synthesis, where compounds are synthesized in high yields through a series of reactions involving amino methyl diphenyl pyrrole carbonitrile, triethyl orthoformate, and cyclocondensation with amines (Vazirimehr et al., 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques like FT-IR, NMR, and 2D nuclear Overhauser effect spectroscopy. The structural analysis helps in identifying the correct isomers and understanding their chemical behavior (Vazirimehr et al., 2017).

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions, including Suzuki–Miyaura cross-coupling reactions, to produce derivatives with different substituents, influencing their physical and chemical properties (Sabat et al., 2016). The C–H borylation followed by cross-coupling or other transformations is another method used to synthesize 6-substituted 8-aryl-7-deazapurine derivatives (Klečka et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as fluorescence and stability, are influenced by their structure. For example, certain derivatives exhibit bright fluorescence with high quantum yields (Sabat et al., 2016).

Wissenschaftliche Forschungsanwendungen

1. Antitumor and Antiviral Nucleosides

6-Pyrrolidino-7-deazapurine, as a 7-deazapurine derivative, is significant in the development of antitumor and antiviral nucleosides. These nucleosides have demonstrated a range of biological activities, including potent cytostatic or cytotoxic effects. Certain 7-deazapurine nucleosides, particularly 7-hetaryl-7-deazaadenosines, exhibit notable activity in cancer cells, causing both inhibition of protein synthesis and DNA damage (Perlíková & Hocek, 2017).

2. Biosynthesis in Diverse Biological Functions

Pyrrolopyrimidine compounds, including 6-Pyrrolidino-7-deazapurine, have diverse functions ranging from secondary metabolism to RNA modification. The structural diversity and biosynthetic pathways of these compounds, which include nearly 35 compounds with a 7-deazapurine core structure, are subjects of ongoing research (McCarty & Bandarian, 2012).

3. Cytostatic and Antiviral Profiling

Studies have shown that thieno-fused 7-deazapurine ribonucleosides, which are closely related to 6-Pyrrolidino-7-deazapurine, display significant in vitro cytostatic activities against various cancer and leukemia cell lines. Additionally, some of these compounds also exhibit antiviral activity, specifically against HCV (Tichy et al., 2017).

4. Fluorescence Properties

Certain derivatives of 7-deazapurine, which are structurally related to 6-Pyrrolidino-7-deazapurine, have been studied for their fluorescence properties. While these derivatives don't show significant biological activity, they exhibit bright fluorescence, which could be useful in various research applications (Sabat et al., 2016).

5. Antimycobacterial Activities

Some analogs of 7-deazapurine have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis, indicating potential antimycobacterial applications. These studies help in understanding the influence of structural modifications on the biological activity of these compounds (Khoje et al., 2011).

Safety And Hazards

6-Pyrrolidino-7-deazapurine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and should be handled with personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Avoid dust formation and do not breathe (dust, vapor, mist, gas) . If swallowed, seek immediate medical assistance .

Eigenschaften

IUPAC Name |

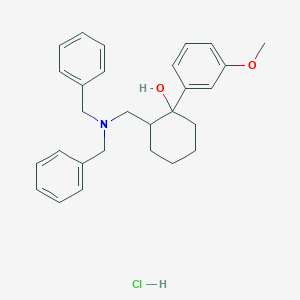

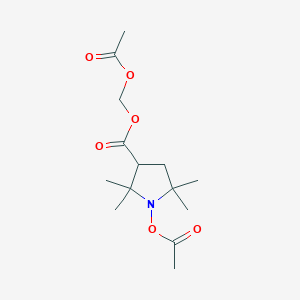

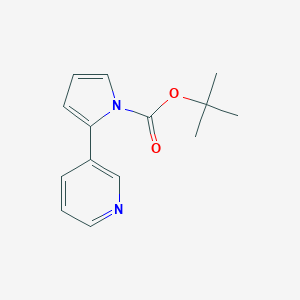

4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-6-14(5-1)10-8-3-4-11-9(8)12-7-13-10/h3-4,7H,1-2,5-6H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEVZVZLDUSNNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2C=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403199 |

Source

|

| Record name | 6-Pyrrolidino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Pyrrolidino-7-deazapurine | |

CAS RN |

90870-68-1 |

Source

|

| Record name | 6-Pyrrolidino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.